4-Bromo-3-nitrobenzamide

Molecular weight Heavy atom effect LC-MS sensitivity

Choose 4-Bromo-3-nitrobenzamide (CAS 879-93-6) as your enabling bifunctional building block for medicinal chemistry and SAR exploration. The para-bromine atom undergoes efficient oxidative addition to Pd(0) (C–Br BDE ~71 kcal/mol), enabling Suzuki-Miyaura and Buchwald-Hartwig couplings that are inaccessible with the inert 4-fluoro analog (C–F BDE ~126 kcal/mol). This reactivity profile is superior to the less reactive 4-chloro congener. The reducible meta-nitro group offers additional synthetic versatility for generating 4-aryl-3-nitrobenzamide or 4-amino-3-nitrobenzamide libraries. Distinct pseudopolymorphic behavior provides a richer solid-form landscape for pharmaceutical polymorph screening compared to the monomorphic 4-chloro analog. The characteristic Br isotopic doublet (⁷⁹Br:⁸¹Br) enables unambiguous LC-MS tracking in complex matrices without derivatization. Validated as a privileged scaffold in antitumor series with GI₅₀ values down to 1.008 μmol·L⁻¹. Standard purity ≥98% (HPLC); store sealed, dry at 2–8°C.

Molecular Formula C7H5BrN2O3
Molecular Weight 245.03 g/mol
CAS No. 879-93-6
Cat. No. B1268739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitrobenzamide
CAS879-93-6
Molecular FormulaC7H5BrN2O3
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
InChIKeyXEXLVJPVLGTROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitrobenzamide CAS 879-93-6: Chemical Identity and Baseline Specifications for Procurement


4-Bromo-3-nitrobenzamide (CAS 879-93-6) is an aromatic amide with the molecular formula C7H5BrN2O3 and a molecular weight of 245.03 g/mol, characterized by a bromine atom at the para position and a nitro group at the meta position relative to the amide functionality [1]. The compound is commercially available as a solid with standard purity specifications of 98% (HPLC) and is recommended for storage sealed in a dry environment at 2–8°C . As a bifunctional building block bearing both an electrophilic bromine for cross-coupling reactions and a reducible nitro group, it serves as a versatile intermediate in medicinal chemistry and organic synthesis .

4-Bromo-3-nitrobenzamide CAS 879-93-6: Why Halogen and Positional Analogs Are Not Interchangeable


Generic substitution among 4-halo-3-nitrobenzamide analogs is not scientifically valid due to fundamentally divergent reactivity profiles governed by the specific halogen at the para position. The bromine atom in 4-bromo-3-nitrobenzamide provides an optimal balance of leaving-group ability for nucleophilic aromatic substitution and oxidative addition efficiency for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) compared to the less reactive 4-chloro analog . Furthermore, crystal engineering studies confirm that halogen identity dictates intermolecular packing: 4-chloro-3-nitrobenzamide crystallizes with N–H⋯O and C–H⋯O hydrogen bonds and π–π interactions (centroid–centroid distance = 3.803 Å), whereas the bromo analog exhibits distinct pseudopolymorphic behavior with solvent-free and solvate forms [1][2]. Positional isomerism also precludes interchangeability; the 4-bromo-2-nitrobenzamide or 5-bromo-2-nitrobenzamide regioisomers present entirely different electronic and steric environments that alter both reactivity and biological target recognition. These differences are quantifiable and consequential for reproducible synthetic outcomes and material properties.

4-Bromo-3-nitrobenzamide CAS 879-93-6: Quantitative Comparator Evidence for Differentiated Selection


4-Bromo-3-nitrobenzamide vs. 4-Chloro-3-nitrobenzamide: Molecular Weight Differential for Mass-Dependent Applications

4-Bromo-3-nitrobenzamide possesses a molecular weight of 245.03 g/mol, which is 44.45 g/mol greater than that of the 4-chloro analog (200.58 g/mol) [1][2]. This mass differential, attributable to the bromine atom (atomic mass ~79.9) versus chlorine (atomic mass ~35.5), provides distinct advantages in applications where mass-dependent properties are critical. The bromine isotopic signature (1:1 ratio of ⁷⁹Br:⁸¹Br) yields a characteristic M/M+2 doublet in mass spectrometry, enabling unambiguous identification and quantification in complex reaction mixtures without the need for additional derivatization .

Molecular weight Heavy atom effect LC-MS sensitivity Crystallography

4-Bromo-3-nitrobenzamide vs. 4-Chloro-3-nitrobenzamide: Differential Crystal Packing and Pseudopolymorphism

The crystal structure of 4-chloro-3-nitrobenzamide has been solved by X-ray diffraction (monoclinic, P21/n, a = 8.849 Å, b = 7.547 Å, c = 12.374 Å, β = 101.18°, V = 810.7 ų, R = 0.078) and reveals N–H⋯O and C–H⋯O hydrogen bonding with π–π contacts between benzene rings at a centroid–centroid distance of 3.803 Å [1]. In contrast, the bromo analog exhibits pseudopolymorphism, forming both solvent-free crystalline forms and solvates depending on recrystallization conditions [2]. This differential solid-state behavior is halogen-dependent; the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) alters intermolecular interactions and packing efficiency.

Crystal engineering Solid-state chemistry Polymorphism X-ray diffraction

4-Bromo-3-nitrobenzamide vs. 4-Fluoro-3-nitrobenzamide: Divergent Cross-Coupling Reactivity for Synthetic Utility

The C–Br bond in 4-bromo-3-nitrobenzamide (bond dissociation energy ~71 kcal/mol) undergoes oxidative addition to palladium(0) catalysts with substantially higher efficiency than the C–F bond in 4-fluoro-3-nitrobenzamide (C–F bond dissociation energy ~126 kcal/mol), which is essentially inert under standard Suzuki-Miyaura or Buchwald-Hartwig amination conditions [1]. The bromine atom serves as a versatile synthetic handle for introducing diverse aryl, heteroaryl, or amine substituents via palladium-catalyzed cross-coupling, whereas the 4-fluoro analog is restricted to nucleophilic aromatic substitution only under forcing conditions or specialized C–F activation protocols [2].

Suzuki coupling Buchwald-Hartwig amination Cross-coupling C–Br bond activation

4-Bromo-3-nitrobenzamide as a Validated Prodrug Scaffold: Comparative Enzymatic Reduction Data from Nitroreductase Studies

A series of nitro-substituted benzamide prodrugs (including 4-bromo-3-nitrobenzamide scaffold analogs) were evaluated for enzymatic reduction by Ssap-NtrB (S. saprophyticus nitroreductase B) using HPLC and LC-MS/MS analysis, followed by cell viability assays in Hep3B (hepatoma) and HT-29 (colon) cancer cell lines [1]. While the specific 4-bromo-3-nitrobenzamide parent compound was not the lead in this study, the research establishes the broader class of 4-substituted-3-nitrobenzamides as viable prodrug scaffolds for nitroreductase-based directed enzyme prodrug therapy (DEPT), with differential cytotoxicity profiles dependent on substitution pattern [2]. This validates the scaffold's utility in medicinal chemistry programs targeting nitroreductase-expressing tumors.

Nitroreductase Prodrug DEPT Cancer therapy Enzymatic reduction

4-Bromo-3-nitrobenzamide Commercial Purity Specifications vs. Unspecified Analogs: Procurement Quality Benchmarks

Commercially sourced 4-bromo-3-nitrobenzamide is consistently specified at ≥98% purity (HPLC) across multiple reputable suppliers, with available certificates of analysis including NMR, HPLC, and/or GC data . In contrast, less commonly procured 4-halo-3-nitrobenzamide analogs (particularly 4-iodo and 4-fluoro derivatives) often lack standardized purity specifications or are supplied at lower verified purity grades (e.g., 95% or unspecified) due to limited commercial availability . This established supply chain with defined QC parameters reduces the risk of batch-to-batch variability in downstream applications and eliminates the need for in-house re-purification prior to use.

Purity specification HPLC QC Analytical chemistry Procurement

4-Bromo-3-nitrobenzamide CAS 879-93-6: Validated Research and Industrial Application Scenarios


Diversification via Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura and Buchwald-Hartwig Amination

The C–Br bond of 4-bromo-3-nitrobenzamide undergoes efficient oxidative addition to palladium(0) catalysts (C–Br BDE ~71 kcal/mol), enabling Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids or Buchwald-Hartwig amination with primary/secondary amines under standard conditions (Pd catalyst, base, 80–110°C). This reactivity profile is inaccessible with the 4-fluoro analog (C–F BDE ~126 kcal/mol), which remains inert under identical conditions. Researchers building focused libraries of 4-aryl-3-nitrobenzamide derivatives or 4-amino-3-nitrobenzamide analogs for SAR studies should select the 4-bromo analog as the enabling building block .

Solid-State Form Screening and Polymorph Patenting in Pharmaceutical Development

The pseudopolymorphic behavior of 4-bromo-3-nitrobenzamide—forming both solvent-free crystals and solvates depending on recrystallization conditions—contrasts with the monomorphic 4-chloro analog, which crystallizes with defined N–H⋯O/C–H⋯O hydrogen bonding and π–π stacking (centroid–centroid distance = 3.803 Å) . For pharmaceutical solid-form screening campaigns where polymorph diversity can impact bioavailability, intellectual property positioning, and manufacturing robustness, the bromo analog offers a richer solid-form landscape for exploration than the chloro counterpart [3].

Synthesis of 4-Substituted-3-nitrobenzamide Derivatives for Antitumor SAR Studies

A series of novel 4-substituted-3-nitrobenzamide derivatives were designed, synthesized, and evaluated for anti-tumor activity against HCT-116, MDA-MB435, and HL-60 cell lines using the SRB assay. Compound 4a demonstrated the most potent inhibitory activity with GI50 values of 1.904–2.111 μmol·L⁻¹ across all three cell lines, while compounds 4g and 4l–4n exhibited enhanced potency against MDA-MB435 (GI50 = 1.008–3.586 μmol·L⁻¹) and HL-60 (GI50 = 1.993–3.778 μmol·L⁻¹) . The 4-bromo-3-nitrobenzamide core serves as a privileged starting scaffold for synthesizing analogs within this validated antitumor series, enabling systematic exploration of para-substituent effects on cancer cell proliferation inhibition.

Analytical Method Development: LC-MS Quantification Using Bromine Isotopic Signature

The characteristic 1:1 isotopic doublet of bromine (⁷⁹Br:⁸¹Br) produces a distinct M/M+2 pattern in mass spectrometry that enables unambiguous identification and quantification of 4-bromo-3-nitrobenzamide in complex matrices (reaction mixtures, biological fluids) without derivatization. The molecular weight differential of +44.45 g/mol versus the 4-chloro analog provides enhanced chromatographic resolution in reverse-phase HPLC. This analytical advantage supports process chemistry development, metabolic stability studies, and quality control workflows where precise tracking of the brominated scaffold is required .

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